molecular formula C7H11NO2 B12886725 Ethyl 3,4-dihydro-2H-pyrrole-4-carboxylate

Ethyl 3,4-dihydro-2H-pyrrole-4-carboxylate

Cat. No.: B12886725
M. Wt: 141.17 g/mol
InChI Key: YNAXGNQDDXYYPK-UHFFFAOYSA-N
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Description

Ethyl 3,4-dihydro-2H-pyrrole-4-carboxylate is a heterocyclic organic compound that belongs to the pyrrole family It is characterized by a five-membered ring containing one nitrogen atom and an ester functional group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3,4-dihydro-2H-pyrrole-4-carboxylate can be synthesized through several methods. One common approach involves the condensation of a carboxylic acid with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . Another method includes the reaction of ethyl acetoacetate with ammonia or primary amines under acidic conditions to yield the desired pyrrole derivative .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,4-dihydro-2H-pyrrole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole-2,5-dicarboxylates.

    Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde.

    Substitution: Electrophilic substitution reactions can occur at the nitrogen atom or the carbon atoms of the pyrrole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and alkylating agents are used under acidic or basic conditions.

Major Products Formed

    Oxidation: Pyrrole-2,5-dicarboxylates.

    Reduction: Pyrrole-4-carbinol or pyrrole-4-carbaldehyde.

    Substitution: Halogenated or alkylated pyrrole derivatives.

Scientific Research Applications

Ethyl 3,4-dihydro-2H-pyrrole-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3,4-dihydro-2H-pyrrole-4-carboxylate involves its interaction with various molecular targets. The ester functional group can undergo hydrolysis to release the active pyrrole moiety, which can then interact with biological macromolecules such as proteins and nucleic acids. These interactions can modulate biochemical pathways and exert therapeutic effects.

Comparison with Similar Compounds

Ethyl 3,4-dihydro-2H-pyrrole-4-carboxylate can be compared with other similar compounds, such as:

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of an ester group, which imparts distinct chemical reactivity and potential biological activity.

Properties

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

ethyl 3,4-dihydro-2H-pyrrole-4-carboxylate

InChI

InChI=1S/C7H11NO2/c1-2-10-7(9)6-3-4-8-5-6/h5-6H,2-4H2,1H3

InChI Key

YNAXGNQDDXYYPK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCN=C1

Origin of Product

United States

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